REACTION_CXSMILES
|
[N:1]1[CH:6]=[CH:5][C:4]([C:7]2[C:8](=[O:17])[NH:9][C:10]3[C:15]([CH:16]=2)=[CH:14][CH:13]=[CH:12][CH:11]=3)=[CH:3][CH:2]=1.Cl.[H][H]>[Pd].C(O)C>[NH:1]1[CH2:2][CH2:3][CH:4]([C:7]2[C:8](=[O:17])[NH:9][C:10]3[C:15]([CH:16]=2)=[CH:14][CH:13]=[CH:12][CH:11]=3)[CH2:5][CH2:6]1
|
Name
|
3-(4-pyridinyl)-2(1H)-quinolone
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Quantity
|
8.6 g
|
Type
|
reactant
|
Smiles
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N1=CC=C(C=C1)C=1C(NC2=CC=CC=C2C1)=O
|
Name
|
|
Quantity
|
39 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
8 g
|
Type
|
catalyst
|
Smiles
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[Pd]
|
Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the filtrate was evaporated down in vacuo
|
Type
|
ADDITION
|
Details
|
Common salt was added up to saturation point
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Type
|
EXTRACTION
|
Details
|
the mixture was continuously extracted with dichloromethane using a perforator
|
Type
|
CUSTOM
|
Details
|
The dichloromethane phase was evaporated down
|
Type
|
CUSTOM
|
Details
|
the residue remaining was separated from by-products by chromatography over silica gel using FM1 as eluant
|
Type
|
DISSOLUTION
|
Details
|
dissolved in a little isopropanol
|
Name
|
|
Type
|
|
Smiles
|
N1CCC(CC1)C=1C(NC2=CC=CC=C2C1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |